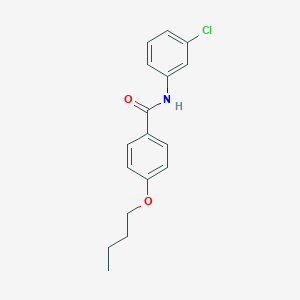

4-butoxy-N-(3-chlorophenyl)benzamide

Beschreibung

4-Butoxy-N-(3-chlorophenyl)benzamide is a benzamide derivative featuring a butoxy substituent at the 4-position of the benzamide core and a 3-chlorophenyl group attached to the amide nitrogen. This compound is structurally related to allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5, and shares a common scaffold with pharmacologically active analogs investigated for central nervous system (CNS) disorders .

Eigenschaften

Molekularformel |

C17H18ClNO2 |

|---|---|

Molekulargewicht |

303.8g/mol |

IUPAC-Name |

4-butoxy-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |

InChI-Schlüssel |

GUAJMUZALDCHGY-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological Activity and Substituent Effects

The pharmacological profile of 4-butoxy-N-(3-chlorophenyl)benzamide can be contextualized by comparing it to fluorinated analogs (Table 1):

- 3-Chlorophenyl vs. Fluorophenyl Groups : While 4-butoxy-N-(3-chlorophenyl)benzamide demonstrated optimal activity in TRPMPZQ activation studies , fluorinated analogs (e.g., VU0040237 and VU0357121) exhibit superior potency at mGluR5, with EC50 values as low as 33 nM . The chlorine atom’s larger size and electronegativity may hinder receptor interactions in certain binding pockets compared to fluorine.

- SAR Insights : The unsubstituted phenyl ring in compound 20 () was most potent for TRPMPZQ, but the 3-chlorophenyl group provided optimal balance in parasitic ion channel activation, emphasizing target-specific SAR trends .

Structural and Crystallographic Comparisons

- Bond Parameters : Theoretical calculations for 4-chloro-N-(3-chlorophenyl)benzamide (a closely related analog) show bond lengths (C-Cl: 1.73–1.74 Å) and angles consistent with experimental XRD data, suggesting chloro substituents minimally distort the benzamide core .

Key Research Findings and Implications

Target-Specific Potency : The 3-chlorophenyl group enhances activity in TRPMPZQ channels but is less effective in mGluR5 modulation compared to fluorinated analogs, highlighting the need for tailored substituent design .

Synthetic Optimization : Ultrasound-assisted methods universally improve benzamide synthesis, suggesting applicability to 4-butoxy-N-(3-chlorophenyl)benzamide production .

Structural Stability : Chloro substituents maintain bond integrity but may alter crystal packing, impacting formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.